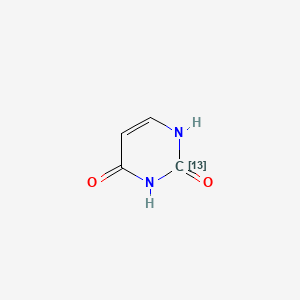
3,4-Dichloro-N-(4-methylbenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-(4-methylbenzyl)aniline is a chemical compound with the molecular formula C14H13Cl2N . It has a molecular weight of 266.166 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-N-(4-methylbenzyl)aniline consists of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The exact structure can be viewed using specific software or online databases .Aplicaciones Científicas De Investigación
Genotoxic Activities of Aniline Derivatives
A review focused on the carcinogenic activity of aniline and its metabolites in rats, discussing the potential genotoxic effects that could explain the occurrence of spleen tumors. This study highlights the complexity of assessing genotoxic potential and suggests that high-dose chronic exposure leading to oxidative stress may be responsible for carcinogenic effects, rather than direct genetic damage (Bomhard & Herbold, 2005).
Synthetic Routes and Structural Properties
Research on the reaction of chloral with substituted anilines leading to novel compounds provides insights into the structural and spectroscopic properties of the resulting chemicals. This study exemplifies the complexity and diversity of reactions involving aniline derivatives, which could be relevant for understanding the behaviors and applications of 3,4-Dichloro-N-(4-methylbenzyl)aniline (Issac & Tierney, 1996).
Environmental Impacts and Degradation
A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses the persistence and biodegradability of chemical compounds used in consumer products. This research is pertinent to understanding the environmental behavior of various synthetic chemicals, including potentially 3,4-Dichloro-N-(4-methylbenzyl)aniline, regarding their stability, degradation, and impact on aquatic ecosystems (Haman et al., 2015).
Analytical and Experimental Techniques
Studies on advanced oxidation processes for the degradation of organic pollutants, such as acetaminophen, showcase methodologies that could be applied to the analysis and environmental management of a wide range of compounds, including aniline derivatives. These methodologies provide insights into degradation pathways, by-products, and potential environmental impacts (Qutob et al., 2022).
Propiedades
IUPAC Name |
3,4-dichloro-N-[(4-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-10-2-4-11(5-3-10)9-17-12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLPVOUIEWOSFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-(4-methylbenzyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)








